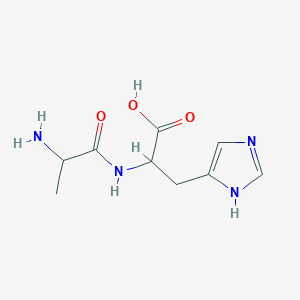
Platinum octaethylporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum octaethylporphyrin is a coordination compound that features a platinum ion at the center of an octaethylporphyrin ligand. This compound is known for its luminescent properties and is widely used in various scientific and industrial applications. The molecular formula of this compound is C36H44N4Pt, and it has a molecular weight of 727.84 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Platinum octaethylporphyrin can be synthesized through a series of chemical reactions involving the formation of the porphyrin ring followed by the insertion of the platinum ion. One common method involves the reaction of octaethylporphyrin with a platinum salt, such as platinum(II) chloride, in the presence of a base. The reaction is typically carried out under reflux conditions in an organic solvent like chloroform .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity .
Análisis De Reacciones Químicas
Types of Reactions
Platinum octaethylporphyrin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the platinum ion, which can act as a catalyst or reactant.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum porphyrin oxides, while reduction reactions can produce reduced forms of the compound with altered electronic properties .
Aplicaciones Científicas De Investigación
Platinum octaethylporphyrin has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s luminescent properties make it useful in biological imaging and as a probe for detecting oxygen levels in cells and tissues.
Medicine: this compound is explored for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: It is used in the fabrication of organic light-emitting diodes (OLEDs) and as a component in pressure-sensitive paints for aerodynamic testing
Mecanismo De Acción
The mechanism of action of platinum octaethylporphyrin involves its ability to absorb light and undergo intersystem crossing to a triplet state. This triplet state can then participate in various photochemical reactions, such as energy transfer and the generation of reactive oxygen species. The platinum ion plays a crucial role in facilitating these processes by enhancing the compound’s photophysical properties .
Comparación Con Compuestos Similares
Similar Compounds
- Platinum(II) 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphyrin
- Platinum(IV) oxide
- Potassium tetrachloroplatinate(II)
- Ammonium tetrachloroplatinate(II)
Uniqueness
Platinum octaethylporphyrin is unique due to its combination of luminescent properties and catalytic activity. Unlike other platinum compounds, it can be used in both photophysical applications and as a catalyst in chemical reactions. Its ability to form stable complexes with various ligands also makes it versatile for different scientific and industrial uses .
Propiedades
IUPAC Name |
2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;platinum(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAODGUVBNLMTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Pt+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4Pt |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate](/img/structure/B12496519.png)
![(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12496532.png)
![(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine](/img/structure/B12496539.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12496541.png)
![10,16-dinaphthalen-1-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12496554.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)
